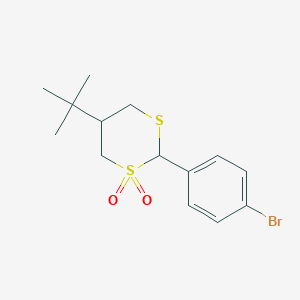
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one est un composé hétérocyclique qui présente un cycle imidazole avec un groupe amino et un substituant prop-2-én-1-yl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction du 1-allyl-2-aminobenzimidazole avec des bromoacétates d'alkyle peut donner le dérivé imidazole souhaité . La réaction se déroule généralement à température ambiante dans l'acétone, mais des conditions plus difficiles peuvent être nécessaires pour différents substituants.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés imidazole correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle imidazole.
Substitution : Les groupes amino et prop-2-én-1-yl peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés imidazole avec des groupes fonctionnels supplémentaires, tandis que les réactions de substitution peuvent introduire de nouveaux substituants dans les groupes amino ou prop-2-én-1-yl.
4. Applications de la recherche scientifique
La 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one a plusieurs applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour synthétiser des composés hétérocycliques plus complexes.
Biologie : Les propriétés structurelles du composé en font un candidat pour l'étude des interactions enzymatiques et de la liaison aux protéines.
Industrie : Utilisé dans la synthèse de matériaux ayant des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs, influençant l'activité des molécules cibles. Cette interaction peut moduler diverses voies biochimiques, conduisant à des effets thérapeutiques souhaités.
Applications De Recherche Scientifique
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Allyl-2-aminobenzimidazole : Partage une structure imidazole similaire mais avec des substituants différents.
Chlorure de 2-Amino-3-(2-butoxy-2-oxoéthyl)-1-(prop-2-én-1-yl)-1H-benzimidazol-3-ylium : Un autre dérivé avec un arrangement différent de groupes fonctionnels.
Unicité
La 2-Amino-3-(prop-2-én-1-yl)-3,5-dihydro-4H-imidazol-4-one est unique en raison de sa combinaison spécifique de groupes amino et prop-2-én-1-yl sur le cycle imidazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
194487-53-1 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-amino-1-prop-2-enyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-5(10)4-8-6(9)7/h2H,1,3-4H2,(H2,7,8) |
Clé InChI |
ZJDZCJHYIDCALJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


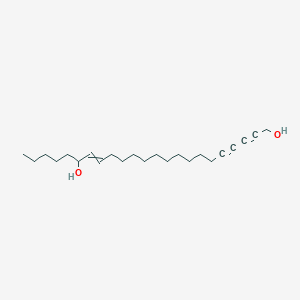
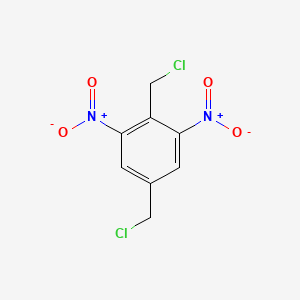

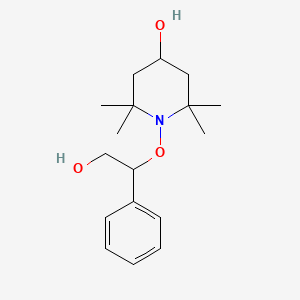

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
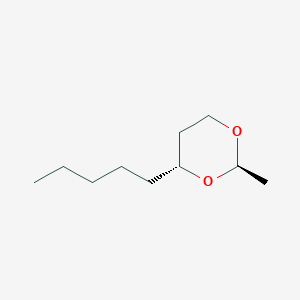
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
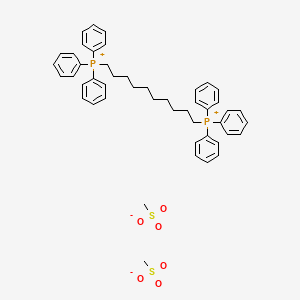
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)


